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Compound of Interest

Compound Name: 5-Bromo-4-chloroquinazoline

Cat. No.: B105909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of

molecules at the C5-bromo position, a key strategic site for chemical modification in the

development of novel therapeutic agents and functional materials. The C5 position of various

heterocyclic compounds, including pyrimidines, pyridines, and thiophenes, offers a valuable

handle for introducing molecular diversity and fine-tuning physicochemical and biological

properties. The following protocols are based on established and recent methodologies,

emphasizing transition metal-catalyzed cross-coupling and direct C-H functionalization

techniques.

Introduction
The bromine atom at the C5 position of aromatic and heteroaromatic rings is a versatile

functional group that serves as a linchpin for a wide array of chemical transformations. Its

strategic importance lies in its ability to participate in numerous cross-coupling reactions,

allowing for the introduction of carbon-carbon and carbon-heteroatom bonds with high

precision. This enables the synthesis of complex molecules with desired pharmacological

profiles or material properties.[1] The selective functionalization of the C5-bromo position is

particularly crucial in medicinal chemistry for structure-activity relationship (SAR) studies,

where modifications at this site can significantly impact a compound's potency, selectivity, and

pharmacokinetic properties.[2][3]
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This document outlines detailed experimental procedures for three key transformations

involving the C5-bromo position: a Suzuki-Miyaura coupling of a C5-bromopyridine derivative, a

direct C5-arylation of a C2-bromo-3-substituted thiophene, and the bromination of a pyrimidine

nucleoside at the C5 position.

Logical Workflow for C5-Bromo Functionalization
Strategies
The following diagram illustrates the general decision-making process and workflow for the

functionalization of a C5-bromo substituted heterocycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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position]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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